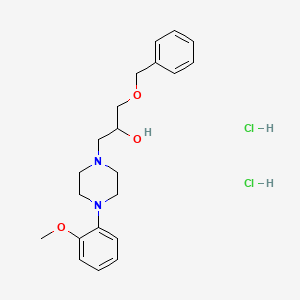

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c1-25-21-10-6-5-9-20(21)23-13-11-22(12-14-23)15-19(24)17-26-16-18-7-3-2-4-8-18;;/h2-10,19,24H,11-17H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDWNQVDJUOKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COCC3=CC=CC=C3)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with an appropriate halogenating agent to form benzyl halide, which is then reacted with a base to form the benzyloxy intermediate.

Introduction of the Piperazine Ring: The benzyloxy intermediate is then reacted with 1-(2-methoxyphenyl)piperazine under suitable conditions to form the desired piperazine derivative.

Formation of the Final Product: The piperazine derivative is then reacted with an appropriate epoxide or halohydrin to introduce the propanol group, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents such as sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

Reduction: Formation of benzyl alcohol or piperazine derivatives.

Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for various pharmacological activities, primarily focusing on its role as a potential therapeutic agent in treating neurological disorders and its antibacterial properties.

Neurological Disorders

Research indicates that derivatives of this compound may act as antagonists for certain neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and serotonergic pathways. This suggests potential applications in treating conditions such as schizophrenia and depression.

Case Study : A study published in Frontiers in Pharmacology explored the effects of similar piperazine derivatives on serotonin receptors, demonstrating significant anxiolytic effects in animal models. The findings suggest that modifications to the piperazine structure can enhance receptor binding affinity and therapeutic efficacy .

Antibacterial Activity

The compound has also shown promise in antibacterial applications. Research indicates that it may possess activity against both Gram-positive and Gram-negative bacteria.

Case Study : An investigation into the antibacterial properties of related compounds found that modifications to the piperazine ring significantly increased activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . This highlights the potential for developing new antibiotics based on this chemical scaffold.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride (CAS 57149-08-3)

- Key Difference : The benzyloxy group is replaced with a naphthalen-1-yloxy group.

- A structural similarity score of 0.63 suggests moderate overlap in pharmacological targets .

1-(Cyclohexyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1301)

- Key Difference : Substitution of benzyloxy with cyclohexyloxy.

- Impact: The cyclohexyl group introduces greater steric bulk and lipophilicity, which may reduce metabolic clearance but improve CNS bioavailability. This compound is commercially available through suppliers like Honour Enterprise Company Limited .

1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1303)

- Key Difference: Incorporation of a 4-chloro-3-methylphenoxy group.

- Suppliers like Eon Biotech list this compound, indicating its relevance in drug discovery .

Analogues with Modified Piperazine Moieties

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

- Key Difference: The 2-methoxyphenyl group is replaced with a 4-adamantylphenoxy group, and the piperazine is methylated.

- Impact : Adamantane enhances hydrophobicity and metabolic stability, while the methyl-piperazine may reduce off-target interactions. This compound (CAS 464877-24-5) is used in studies targeting neurodegenerative diseases .

1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride

- Key Difference : The piperazine moiety includes a 2-hydroxyethyl substituent.

Physicochemical and Pharmacological Properties

Receptor Binding and Selectivity

Biological Activity

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24Cl2N2O2

- Molecular Weight : 367.30 g/mol

- CAS Number : 380843-75-4

The compound acts primarily as a serotonin receptor modulator, particularly targeting the 5-HT1A and 5-HT2A receptors. Its structural features, including the benzyloxy and piperazine moieties, contribute to its ability to interact with these receptors effectively. This interaction is crucial for its anxiolytic and antidepressant effects.

Biological Activities

- Antidepressant Effects :

- Anxiolytic Properties :

- Antitumor Activity :

Case Studies and Research Findings

Q & A

Q. What are the key steps in synthesizing 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how are intermediates validated?

The synthesis involves sequential nucleophilic substitution and coupling reactions. A typical protocol includes:

- Step 1: Benzyl protection of the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Piperazine ring functionalization via reaction with 2-methoxyphenyl derivatives (e.g., SNAr or Buchwald-Hartwig amination) .

- Step 3: Deprotection and salt formation with HCl to yield the dihydrochloride form.

Validation of intermediates requires TLC/HPLC for purity (>95%) and ¹H/¹³C NMR to confirm regiochemistry. Mass spectrometry (HRMS) ensures correct molecular ion peaks .

Q. Which receptors or enzymes are primary targets of this compound, and how is target selectivity assessed?

The compound primarily interacts with G protein-coupled receptors (GPCRs) , notably serotonin (5-HT) and dopamine receptor subtypes, due to its piperazine and methoxyphenyl motifs . Selectivity is evaluated via:

- Radioligand binding assays (e.g., 5-HT₁A vs. 5-HT₂A using [³H]-8-OH-DPAT or ketanserin).

- Functional assays (e.g., cAMP modulation or β-arrestin recruitment) .

A representative binding profile is shown below:

| Receptor | Ki (nM) | Assay Type |

|---|---|---|

| 5-HT₁A | 12 ± 3 | Radioligand binding |

| D₂ | 85 ± 12 | Competitive binding |

| α₁-Adrenergic | >1000 | Functional (cAMP) |

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (e.g., >200°C indicates thermal stability).

- HPLC-UV/MS: Monitors degradation products in accelerated stability studies (40°C/75% RH for 1 month).

- pH-solubility profiling: Evaluates ionization states using potentiometric titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Methodological solutions include:

- Standardizing assay protocols (e.g., uniform membrane preparation from HEK293 cells overexpressing human receptors).

- Orthogonal validation using in vivo microdialysis (e.g., measuring extracellular serotonin levels in rodent prefrontal cortex) .

- Meta-analysis of structural analogs to identify substituents (e.g., 2-methoxyphenyl vs. 3-chlorophenyl) influencing affinity .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?

- Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyls) to reduce logP from ~3.5 to 2.5, enhancing blood-brain barrier (BBB) permeability .

- Prodrug design: Mask polar functionalities (e.g., esterification of hydroxyl groups) to improve oral bioavailability.

- In silico modeling: Use tools like Molinspiration or SwissADME to predict BBB scores and metabolic stability .

Q. How can researchers design analogs to mitigate off-target effects on adrenergic receptors?

- Structure-activity relationship (SAR) studies: Replace the benzyloxy group with bulkier substituents (e.g., bicyclo[2.2.1]heptane) to sterically hinder α₁-adrenergic binding .

- Fragment-based screening: Identify critical hydrogen-bonding interactions (e.g., with Ser192 in 5-HT₁A vs. Tyr358 in α₁) using X-ray crystallography .

Q. What experimental approaches validate the compound’s mechanism in neuropsychiatric disorder models?

- Rodent behavioral assays: Forced swim test (depression) and prepulse inhibition (schizophrenia) with dose-response comparisons to reference drugs (e.g., clozapine).

- Electrophysiology: Patch-clamp recordings in hippocampal neurons to assess 5-HT₁A-mediated hyperpolarization .

- Biomarker analysis: Quantify BDNF or CREB phosphorylation in post-mortem brain tissue .

Methodological Notes

- Contradictory data: Cross-validate findings using multiple techniques (e.g., SPR for binding kinetics alongside functional assays).

- Synthetic scalability: Optimize catalytic systems (e.g., Pd/XPhos for coupling reactions) to reduce step count and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.